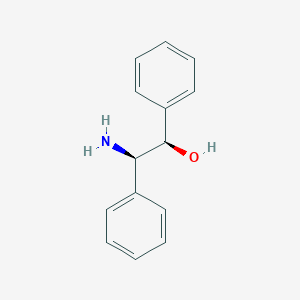

(1r,2r)-2-Amino-1,2-diphenylethanol

描述

Significance of Chiral Amino Alcohols in Stereoselective Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, primarily serving as chiral auxiliaries, ligands for metal catalysts, and key building blocks for the synthesis of complex, biologically active molecules. nih.govresearchgate.net Their utility stems from the presence of two vicinal stereogenic centers and two functional groups (amine and alcohol) that can coordinate to metals or participate in hydrogen bonding, thereby creating a well-defined chiral environment.

This defined chiral space allows for highly selective chemical transformations, where the chirality of the amino alcohol dictates the stereochemical outcome of the reaction. This control is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. chemimpex.com The synthesis of enantiomerically pure compounds is, therefore, a primary goal in modern organic chemistry, and chiral amino alcohols are fundamental tools in achieving this. renyi.hu

The effectiveness of a chiral amino alcohol is determined by its ability to induce high levels of stereoselectivity, its ease of synthesis and removal from the reaction product, and its recyclability. wikipedia.org Prominent examples of chiral amino alcohols used as auxiliaries include derivatives of ephedrine (B3423809) and pseudoephedrine. researchgate.net These auxiliaries can be temporarily attached to a substrate, direct a stereoselective reaction, and then be cleaved off to yield the desired enantiomerically enriched product.

Distinctive Stereochemical Features of (1R,2R)-2-Amino-1,2-diphenylethanol and its Research Relevance

| Property | Value |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | (1R,2R) |

This data is compiled from publicly available chemical supplier information.

While the diastereomers, (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol, have been extensively studied and utilized as chiral auxiliaries and ligands in a wide array of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions, the (1R,2R) isomer is less frequently cited in the chemical literature. chemicalbook.comsigmaaldrich.comchemicalbook.com The anti arrangement of the functional groups in the (1R,2S) and (1S,2R) isomers often provides a more rigid and predictable chelation to metal centers, which is a desirable feature for a chiral ligand or auxiliary.

Research into the applications of 2-amino-1,2-diphenylethanol (B1215729) has predominantly focused on the (1R,2S) and (1S,2R) isomers. For instance, (1S,2R)-(+)-2-amino-1,2-diphenylethanol is used to prepare vanadium(V) Schiff base complexes for the catalytic oxidation of sulfides and olefins and as a chiral auxiliary in the preparation of homopropargylic alcohols. chemicalbook.comsigmaaldrich.com Similarly, the (1R,2S) isomer has been employed as a chiral auxiliary in palladium-catalyzed tandem alkylation and carbonylative coupling reactions. chemicalbook.com

The relative scarcity of research dedicated solely to the (1R,2R) isomer suggests that its stereochemical arrangement may be less effective for the types of asymmetric transformations where its diastereomers have excelled. However, its unique syn stereochemistry still represents a distinct chiral scaffold that could be advantageous for specific, yet-to-be-explored, synthetic applications. Further research would be necessary to fully elucidate the potential of this compound as a tool in asymmetric synthesis.

Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282869 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-66-0 | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r,2r 2 Amino 1,2 Diphenylethanol and Its Stereoisomers

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. Enantioselective synthesis strategies aim to produce a single enantiomer of a chiral compound, which is often essential for its desired biological activity or catalytic performance. Various advanced methods have been developed to achieve high enantioselectivity in the synthesis of 2-amino-1,2-diphenylethanol (B1215729) stereoisomers.

Stereodivergent Oxiranyl Ring Opening of trans-Stilbene Oxide for (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols

A notable strategy for accessing both syn- and anti-2-amino-1,2-diphenylethanols from a single chiral precursor involves the stereodivergent ring-opening of trans-stilbene oxide. This approach provides a versatile route to different stereoisomers by carefully selecting the reaction conditions. acs.orgnih.gov

Starting from optically pure (R,R)-trans-stilbene oxide, the oxirane ring can be opened to form intermediate 2-bromo-1,2-diphenylethanols. The stereochemical outcome of this ring-opening is dependent on the reagents employed. acs.org The subsequent conversion of these bromohydrin intermediates to the corresponding amino alcohols is typically achieved through a two-step process involving substitution with sodium azide followed by catalytic hydrogenation. arkat-usa.org

The key findings of this methodology are summarized in the table below:

| Starting Material | Reagent for Ring Opening | Intermediate | Product after Azide Substitution and Reduction | Yield | Enantiomeric Excess (ee) |

| (R,R)-trans-Stilbene Oxide | MgBr₂·Et₂O | (1R,2S)-2-Bromo-1,2-diphenylethanol | (1R,2R)-2-Amino-1,2-diphenylethanol | High | High |

| (R,R)-trans-Stilbene Oxide | MgBr₂·Et₂O, NaBr, KBr, Amberlyst 15 | (1R,2R)-2-Bromo-1,2-diphenylethanol | (1R,2S)-2-Amino-1,2-diphenylethanol | High | High |

This stereodivergent approach allows for the selective synthesis of both (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols in high yield and enantiomeric excess from a common chiral starting material. acs.orgnih.gov

Catalytic Asymmetric Approaches for Precursor Synthesis (e.g., α-amino ketones)

Chiral α-amino ketones are valuable precursors that can be readily reduced to form the corresponding 1,2-amino alcohols. nih.gov Therefore, the development of catalytic asymmetric methods for the synthesis of α-amino ketones is a critical area of research. rsc.org These compounds are not only important intermediates but are also found as structural motifs in numerous natural products and pharmaceuticals. nih.gov

One powerful strategy involves the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org This method offers a direct route to acyclic α-amino ketones in a highly stereocontrolled manner. nih.govrsc.org The chiral Pd(II) complex catalyst plays a crucial role in activating the substrates and controlling the enantioselectivity of the reaction. nih.gov

Other innovative approaches to chiral α-amino ketones include:

Rhodium-catalyzed N-H insertion reactions: This method utilizes α-diazo ketones and an amine, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid, to achieve excellent enantioselectivities in very short reaction times. rsc.org

Heyns rearrangement: This classic transformation involves the rearrangement of an α-hydroxy imine to an α-amino ketone. rsc.org

The versatility of α-amino ketones as synthetic intermediates stems from the reactivity of the carbonyl group, which can be stereoselectively reduced to an alcohol or undergo various other transformations to introduce further functional groups. nih.gov

Catalytic Hydrogenation of Ketoximes for Amino Alcohol Preparation

The catalytic hydrogenation of ketoximes represents another important route for the preparation of amino alcohols. utc.eduencyclopedia.pub This method is widely used in organic synthesis and can be adapted for enantioselective transformations. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. encyclopedia.pub

A key example of this strategy is the synthesis of isotopically labeled amino alcohols, which will be discussed in more detail in the following section. The catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal has been shown to produce erythro amino alcohols with a diastereomeric excess of about 80%. researchgate.net The syn-anti isomerization of the oximes in the presence of the catalyst was also studied to understand its effect on the stereoselectivity of the hydrogenation. researchgate.net

Different catalysts can lead to different products. For instance, in the hydrogenation of 2-indanone oxime, a Pd/C catalyst yields the corresponding amine, while a Pt/C catalyst under the same conditions leads to the formation of the hydroxylamine. encyclopedia.pubmdpi.com Non-noble metal catalysts, such as Raney Nickel and Raney Cobalt, are also effective for the hydrogenation of ketoximes. utc.eduencyclopedia.pub

Preparation of Isotopic Analogs for Mechanistic Studies (e.g., [2-³H] labeling)

Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions and to elucidate reaction mechanisms. wikipedia.orgnih.gov The preparation of isotopically labeled analogs of 2-amino-1,2-diphenylethanol is essential for detailed mechanistic studies of reactions in which it participates.

A specific example is the synthesis of [2-³H] (1R,2S)-(−)-2-amino-1,2-diphenylethanol. researchgate.netelectronicsandbooks.com This tritiated compound was prepared by the catalytic tritiation of (R)-(−)-benzoin oxime. electronicsandbooks.com The reaction resulted in the desired labeled amino alcohol with a high enantiomeric excess of 92%. electronicsandbooks.com

The synthesis is summarized below:

| Precursor | Reaction | Product | Enantiomeric Excess (ee) |

| (R)-(−)-Benzoin oxime | Catalytic Tritiation | [2-³H] (1R,2S)-(−)-2-amino-1,2-diphenylethanol | 92% |

This successful synthesis provides a valuable tool for researchers to investigate the mechanisms of reactions involving this important chiral amino alcohol. The use of such labeled compounds allows for a deeper understanding of the stereochemical course of reactions and the nature of transition states. researchgate.netnih.gov

1r,2r 2 Amino 1,2 Diphenylethanol As a Chiral Component in Catalysis

Design and Synthesis of Chiral Ligands and Auxiliaries Derived from 2-Amino-1,2-diphenylethanol (B1215729)

The functionalization of the amino group of (1R,2R)-2-amino-1,2-diphenylethanol has proven to be a fruitful strategy for the creation of new chiral ligands. By introducing various electronically and sterically diverse substituents, researchers can fine-tune the properties of the resulting catalysts to achieve optimal performance in specific asymmetric reactions.

N-Functionalized Sulfonamide Derivatives

The transformation of the primary amine in this compound into a sulfonamide is a common and effective method for generating robust and versatile chiral ligands. The general synthesis involves the reaction of the parent amino alcohol with a corresponding sulfonyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. These sulfonamide ligands are valued for their stability and the strong electron-withdrawing nature of the sulfonyl group, which can significantly influence the electronic environment of a metal center in a catalytic complex.

The trifluoromethanesulfonamide (B151150) (triflamide) derivative, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, is a notable example of a highly electron-deficient ligand. smolecule.com Its synthesis typically involves the reaction of this compound with trifluoromethanesulfonyl chloride in the presence of a suitable base. smolecule.com The strong electron-withdrawing trifluoromethyl group enhances the Lewis acidity of metal complexes incorporating this ligand, which can be beneficial in various catalytic processes. smolecule.com This enhanced reactivity makes it a valuable tool in synthetic chemistry for transformations such as the selective conversion of alcohols. smolecule.com

Table 1: Properties of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

| Property | Value | Reference |

| CAS Number | 852212-89-6 | strem.com |

| Molecular Formula | C₁₅H₁₅F₃N₂O₂S | smolecule.com |

| Molecular Weight | 344.35 g/mol | strem.com |

| Appearance | White to yellow powder | |

| Purity | 98% (99% ee) | strem.com |

Further increasing the electron-withdrawing capacity of the ligand can be achieved by using pentafluorobenzenesulfonyl chloride for the sulfonylation reaction. The resulting N-(pentafluorobenzenesulfonyl)-(1R,2R)-2-amino-1,2-diphenylethanol is a highly fluorinated ligand. While specific detailed research findings on its synthesis from this compound and its direct applications in catalysis are not extensively documented in readily available literature, the principles of its synthesis would follow the standard sulfonylation procedure. The strong Lewis acidity it would impart on a metal center suggests its potential in catalyzing reactions that benefit from highly electron-deficient environments.

The 4-(trifluoromethyl)benzenesulfonamide (B1329364) derivative, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide, represents a balance between the strong induction of the trifluoromethyl group and the aromatic nature of the benzenesulfonyl moiety. This modification allows for electronic tuning of the ligand properties.

Table 2: Properties of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide

| Property | Value | Reference |

| CAS Number | 1105576-13-3 | chemsrc.com |

| Molecular Formula | C₂₁H₁₉F₃N₂O₂S | chemsrc.com |

| Molecular Weight | 420.45 g/mol | chemsrc.com |

One of the most widely used and studied classes of sulfonamide ligands derived from this compound are the p-toluenesulfonamide (B41071) (tosyl) variants. The synthesis of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-p-toluenesulfonamide, often abbreviated as (R,R)-TsDPEN, is straightforward. These ligands have been instrumental in the development of highly efficient catalysts for asymmetric transfer hydrogenation and other reduction reactions. The tosyl group provides a good balance of steric bulk and electronic properties, leading to excellent enantioselectivities in many catalytic transformations.

Carbamate (B1207046) Derivatives

The formation of carbamate derivatives from this compound offers another avenue for the creation of valuable chiral auxiliaries and ligands. These derivatives can be synthesized by reacting the amino alcohol with various chloroformates or isocyanates. Carbamates are of interest due to their ability to act as directing groups and to participate in a variety of chemical transformations. Research has shown that chiral carbamates can be used in enantioselective synthesis, including the formation of α-alkenyl α-amino acid derivatives through N-H insertion reactions. rsc.orgnih.gov While specific studies detailing the synthesis and catalytic application of carbamate derivatives directly from this compound are part of ongoing research, the established utility of chiral carbamates in asymmetric synthesis highlights the potential of this class of derivatives. rsc.orgnih.gov

Chiral Oxaborolidines for Asymmetric Transformations

This compound is a precursor for synthesizing chiral oxaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalysts. wikipedia.orgalfa-chemistry.com These catalysts are exceptionally effective in the asymmetric reduction of prochiral ketones. wikipedia.orgalfa-chemistry.comwikipedia.org The formation of the active oxaborolidine ring occurs through the reaction of the amino alcohol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). alfa-chemistry.com The nitrogen atom of the amino alcohol coordinates with the boron atom, establishing a rigid, bicyclic system. This structure effectively shields one face of the ketone substrate, thereby enabling high enantioselectivity during the hydride transfer from the borane reductant. alfa-chemistry.com The absolute configuration of the resulting alcohol is determined by the stereochemistry of the amino alcohol employed.

Vanadium(V) Schiff Base Complexes as Catalysts

Chiral Schiff base complexes can be formed from this compound and a suitable salicylaldehyde (B1680747) derivative. When these complexes are coordinated with a vanadium(V) metal center, they become potent catalysts for asymmetric transformations. sigmaaldrich.comsigmaaldrich.com These complexes have demonstrated particular efficacy in the asymmetric oxidation of sulfides. sigmaaldrich.comsigmaaldrich.com The catalytic cycle involves the coordination of the substrate to the vanadium center, within the chiral environment established by the Schiff base ligand, which dictates the stereochemical outcome of the reaction.

Chiral Oxaziridines in Asymmetric Oxidation

This compound is instrumental in the synthesis of chiral oxaziridines, which are powerful reagents for asymmetric oxidation reactions. wikipedia.orgnih.gov The process begins with the conversion of the amino alcohol into a chiral imine, which is subsequently oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding chiral oxaziridine. nih.gov These reagents are renowned for their capacity to facilitate the asymmetric hydroxylation of enolates and the oxidation of sulfides to chiral sulfoxides with a high degree of enantioselectivity. wikipedia.orgresearchgate.net The bulky phenyl groups and the defined stereochemistry of the amino alcohol backbone are crucial for achieving high levels of asymmetric induction.

Applications in Asymmetric Catalytic Reactions

Enantioselective Reductions of Ketones

A primary application of catalysts derived from this compound is the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. alfa-chemistry.comwikipedia.org The in-situ generated chiral oxaborolidine catalysts, commonly known as CBS catalysts, are highly effective for this purpose. wikipedia.orgorganic-chemistry.org The reaction typically utilizes a stoichiometric borane source like borane-dimethyl sulfide (BMS) or catecholborane as the reducing agent. alfa-chemistry.com The remarkable enantiomeric excesses (ee) achieved are attributed to the rigid conformation of the catalyst-substrate complex, which directs the hydride delivery to a specific face of the ketone. alfa-chemistry.com

| Ketone Substrate | Product | Enantiomeric Excess (ee) (%) |

| Acetophenone | (R)-1-Phenylethanol | 97 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 95 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 96 |

Asymmetric Alkynylations of Aldehydes

Chiral ligands derived from this compound have been successfully utilized in the asymmetric alkynylation of aldehydes, a critical reaction for synthesizing chiral propargyl alcohols. researchgate.net In a prevalent method, the amino alcohol reacts with zinc triflate to form a chiral catalyst. This catalyst then coordinates with both the aldehyde and a terminal alkyne, facilitating the enantioselective addition of the alkynyl group to the carbonyl carbon, with reported enantiomeric excesses reaching up to 98%. researchgate.net The resulting propargyl alcohols are highly valuable intermediates in organic synthesis.

| Aldehyde | Alkyne | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Phenylacetylene | 98 |

| p-Tolualdehyde | Phenylacetylene | 97 |

| 2-Naphthaldehyde | Phenylacetylene | 95 |

Asymmetric Barbier-Type Allylations and Propargylations

The utility of this compound extends to asymmetric Barbier-type reactions. In these reactions, a metal, typically indium, mediates the coupling of an allyl or propargyl halide with an aldehyde in the presence of a chiral ligand. When a ligand derived from this compound is employed, the reaction proceeds with high enantioselectivity to produce chiral homoallylic or homopropargylic alcohols. The chiral ligand coordinates to the metal, creating a chiral environment that directs the nucleophilic attack of the allyl or propargyl group onto one face of the aldehyde.

| Aldehyde | Allyl/Propargyl Source | Metal | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Allyl Bromide | Indium | 92 |

| 2-Naphthaldehyde | Allyl Bromide | Indium | 94 |

| Benzaldehyde | Propargyl Bromide | Indium | 90 |

Oxidation of Prochiral Sulfides and Olefins

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a reaction of significant importance, as enantiomerically pure sulfoxides are valuable building blocks in asymmetric synthesis and are present in some biologically active molecules. nih.govacs.org Vanadium complexes incorporating chiral Schiff base ligands derived from amino alcohols have emerged as highly effective catalysts for this transformation, often utilizing hydrogen peroxide as a green oxidant. nih.govnih.govnih.gov

Schiff bases are readily prepared by the condensation of a chiral amino alcohol, such as this compound, with a substituted salicylaldehyde. These tridentate ligands coordinate to a vanadium source, like vanadyl acetylacetonate (B107027) ([VO(acac)₂]), to generate the active catalyst in situ. nih.govnih.gov The catalytic system demonstrates high activity and can achieve excellent levels of enantioselectivity. nih.govorganic-chemistry.org The structure of the Schiff base ligand, including the substituents on the salicylaldehyde ring and the amino alcohol backbone, can be fine-tuned to optimize both reactivity and enantioselectivity for different substrates. nih.gov For instance, the use of a 3,5-diiodo Schiff base ligand has been shown to yield high enantioselectivity in the oxidation of various sulfides. nih.gov

The versatility of these vanadium-Schiff base catalysts extends to the oxidation of olefins, yielding chiral epoxides, which are crucial intermediates in organic synthesis. nih.gov

| Substrate (Sulfide) | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |

| Thioanisole | Vanadium/Schiff Base (from aminoindanol) | H₂O₂ | >95 | 95 | nih.gov |

| Methyl Phenyl Sulfide | Vanadium-Salan Complex | H₂O₂ | 94 | 96 | nih.govorganic-chemistry.org |

| Alkyl Aryl Sulfides | [VO(acac)₂]/3,5-diiodo Schiff base | H₂O₂ | High | High | nih.gov |

Palladium-Catalyzed Asymmetric Allylic Alkylation (with derived sulfonamide ligands)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for constructing stereogenic centers. thieme-connect.com The reaction typically involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst bearing a chiral ligand. While a vast number of chiral ligands have been developed for this purpose, the use of sulfonamide-based ligands derived from chiral amino alcohols like this compound remains a specific area of interest.

Sulfonamides are recognized as privileged functionalities in medicinal chemistry. semanticscholar.org In the context of AAA, species such as α-sulfonyl carbanions and sulfonamides themselves can act as competent nucleophiles. nih.govsemanticscholar.orgresearchgate.net For instance, an efficient Pd-catalyzed AAA reaction has been developed using simple α-sulfonyl carbanions as nucleophiles, highlighting the utility of the sulfone moiety in C-C bond formation. nih.govresearchgate.netrsc.org This transformation provides a direct route to chiral homoallylic sulfones. nih.govrsc.org

Although ligands derived from chiral diamines and other backbones are common, specific examples detailing the application of sulfonamide ligands derived directly from this compound in palladium-catalyzed AAA are not extensively documented in the reviewed literature. However, the principles of ligand design suggest that such derivatives could be effective. The nitrogen of the sulfonamide and the hydroxyl group of the amino alcohol could chelate the palladium center, creating a defined chiral environment to induce asymmetry.

Asymmetric Staudinger-Type Reactions for β-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most fundamental and effective methods for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netnih.gov Asymmetric variants of this reaction often employ chiral auxiliaries to control the stereochemical outcome.

This compound and its enantiomer have proven to be highly efficient chiral auxiliaries for this purpose. nih.gov In one approach, the chiral amino alcohol is used to prepare a chiral glycine (B1666218) derivative, which serves as the carboxylic acid component. This acid is then reacted with an imine in the presence of a dehydrating agent, such as a 2-chloro-1-methylpyridinium (B1202621) salt, to generate the ketene in situ. The subsequent cycloaddition proceeds with excellent stereoselectivity. nih.gov Research using the (1S,2R)-enantiomer as the chiral auxiliary has demonstrated the formation of the corresponding β-lactams in high yields and with outstanding cis-selectivity. nih.gov It follows that employing the (1R,2R)-enantiomer would provide access to the opposite enantiomeric series of β-lactam products.

| Chiral Auxiliary | Acid Component | Imine | Product Diastereoselectivity (cis:trans) | Reference |

| (1S,2R)-2-Amino-1,2-diphenylethanol | N-Phthaloylglycine derivative | N-benzylidene-p-anisidine | >99:1 | nih.gov |

| (1S,2R)-2-Amino-1,2-diphenylethanol | N-Phthaloylglycine derivative | N-furfurylidene-p-anisidine | >99:1 | nih.gov |

Organocatalytic Transformations

In the last two decades, organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral amino alcohols and their derivatives are frequently used as organocatalysts, leveraging their ability to form key intermediates like enamines or to participate in hydrogen-bonding interactions to control stereoselectivity. nih.govrsc.orgrsc.org

Derivatives of this compound are effective in a range of organocatalytic transformations. For example, simple primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high optical purity. rsc.org The amino group acts as a base to generate the enolate nucleophile, while the ammonium (B1175870) and hydroxyl groups can form hydrogen bonds with the substrates to create a rigid, chiral transition state. rsc.org

Furthermore, chiral amino alcohols have been employed as catalysts or catalyst precursors in asymmetric Diels-Alder reactions, aldol (B89426) reactions, and 1,3-dipolar cycloadditions, demonstrating their broad utility in constructing complex chiral molecules. nih.govnih.gov

Heterogeneous Catalysis (e.g., immobilization on α-zirconium phosphate)

While homogeneous catalysis offers high efficiency and selectivity, the separation and recycling of the catalyst can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. A common strategy is to immobilize a homogeneous catalyst onto a solid support.

Layered α-zirconium phosphate (B84403) (α-ZrP) has been identified as a robust support for catalysts due to its excellent thermal and chemical stability. mdpi.comresearchgate.netresearchgate.net this compound and its derivatives can be immobilized onto the framework of α-ZrP. nih.gov This can be achieved by forming layered zirconium phosphonates, effectively anchoring the chiral organic molecule to the inorganic support. nih.gov These hybrid materials can then be used as recyclable heterogeneous catalysts in various asymmetric reactions, combining the advantages of high selectivity from the chiral moiety with the practical benefits of easy catalyst recovery. mdpi.comresearchgate.net

Site-Specific C(sp³)–H Aminations Enabled by Tethering Strategies

The direct functionalization of C(sp³)–H bonds is a major goal in modern organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. Rhodium and copper catalysts are often employed for C–H amination reactions. acs.orgresearchgate.netacs.org Achieving site-selectivity, especially in molecules with multiple similar C–H bonds, is a significant challenge.

One powerful strategy to control regioselectivity is the use of a "tethering" or "chaperone" approach. In this method, the substrate is temporarily attached to a directing group or catalyst, which then positions the reactive center to functionalize a specific C–H bond through an intramolecular or pseudo-intramolecular pathway. thieme-connect.comnih.gov For example, a radical relay chaperone strategy has been developed for the enantioselective amination of β-C–H bonds in alcohols to furnish valuable chiral β-amino alcohols. nih.gov In this system, a photocatalyst selectively activates a chiral copper catalyst that is transiently bound to the alcohol substrate, leading to a highly regio- and enantioselective radical hydrogen atom transfer (HAT) and subsequent amination. nih.gov While this specific example utilizes a bisoxazoline ligand, it highlights the potential for catalysts derived from chiral amino alcohols like this compound to be applied in similar tethering strategies for site-specific C–H functionalization.

Stereocontrol Mechanisms in Asymmetric Reactions

The effectiveness of this compound and its derivatives in asymmetric catalysis stems from their ability to create a well-defined three-dimensional chiral environment around the reaction center. The stereochemical outcome of the catalyzed reactions is dictated by the specific interactions within the transition state.

In vanadium-catalyzed sulfide oxidation , the chiral Schiff base ligand, formed from the amino alcohol and a salicylaldehyde, coordinates to the vanadium center. The substrate (sulfide) then coordinates to this chiral metal complex. The steric bulk of the phenyl groups on the amino alcohol backbone directs the approach of the sulfide, ensuring that the oxidant (peroxide) attacks one face of the sulfur atom preferentially, leading to the formation of one enantiomer of the sulfoxide (B87167) in excess. nih.gov

For the asymmetric Staudinger reaction where the amino alcohol acts as a chiral auxiliary, the chiral moiety is covalently attached to one of the reactants. The rigid diphenyl-substituted backbone effectively shields one face of the enolate intermediate formed from the glycine derivative. This steric hindrance forces the imine to approach from the less hindered face, resulting in a highly diastereoselective [2+2] cycloaddition and the formation of the cis-β-lactam product.

In organocatalytic transformations , such as the Michael addition catalyzed by a primary β-amino alcohol, a proposed transition state involves a network of hydrogen bonds. rsc.org The catalyst's ammonium group and hydroxyl group hold both the enolate nucleophile and the nitroalkene electrophile in a specific orientation. This rigid, bifunctional activation model minimizes steric repulsion and dictates the facial selectivity of the C-C bond formation. rsc.org

In palladium-catalyzed asymmetric allylic alkylation , the chiral ligand creates a dissymmetric environment around the central palladium atom. For Trost-type ligands, which share structural motifs with derivatives of diphenyl-substituted chiral backbones, a widely accepted model suggests that the nucleophile approaches the π-allyl palladium complex through a "pocket" created by the chiral ligand scaffold. The steric walls of this pocket control the trajectory of the incoming nucleophile, leading to the observed enantioselectivity. nih.gov

Influence of Ligand Stereochemistry on Reaction Outcomes

The stereochemistry of 2-amino-1,2-diphenylethanol isomers is a determining factor in processes requiring chiral discrimination. The specific configuration of the ligand, whether it is the (1R,2R), (1S,2S), (1R,2S), or (1S,2R) isomer, directly influences the stereochemical course of a reaction or the selectivity of a separation. Different isomers can lead to the formation of products with opposite chirality or exhibit preferential binding to one enantiomer over another in a racemic mixture.

For instance, the diastereomeric isomers, specifically the cis (1R,2S)/(1S,2R) and trans (1R,2R)/(1S,2S) forms, display distinct molecular conformations. The cis isomer features a bent, tweezer-like motif of the hydroxy and amino groups. researchgate.net In the solid state, the enantiomers of cis-2-amino-1,2-diphenylethanol, such as (1S,2R)-ADE and (1R,2S)-ADE, can self-assemble into separate right- and left-handed helical columnar structures through hydrogen bonding. researchgate.net This inherent chirality in their supramolecular assembly is fundamental to their ability to create a chiral environment.

The application of different stereoisomers as chiral auxiliaries or ligands leads to distinct outcomes. The (1S,2R)-(+)-2-amino-1,2-diphenylethanol isomer, for example, is used to prepare specific vanadium(V) Schiff base complexes for the catalytic oxidation of sulfides and olefins and as a chiral auxiliary for synthesizing homopropargylic alcohols. sigmaaldrich.com Conversely, its enantiomer, the (1R,2S)-(-) isomer, is utilized in the optical resolution of various acids through the formation of diastereomeric salts. researchgate.net The success and efficiency of these resolutions are entirely dependent on the specific pairing of the acid enantiomer with the correct ligand stereoisomer. This demonstrates that a change in the ligand's stereochemistry from (1S,2R) to (1R,2S) can completely alter the selectivity of the process.

Proposed Transition State Models and Chiral Recognition

The mechanism of chiral recognition by this compound and its isomers hinges on the formation of distinct diastereomeric transition states or complexes with the target molecule. The stability of these complexes is governed by non-covalent interactions, primarily hydrogen bonding, as well as steric and electrostatic effects.

In the context of resolving racemic mixtures, such as mandelic acid, with erythro-2-amino-1,2-diphenylethanol, the formation of diastereomeric salts is the key step. nih.gov X-ray crystallography studies have revealed that the hydrogen-bonding networks formed between the chiral amine and the chiral acid are crucial for chiral discrimination. nih.gov These networks can adopt different arrangements, such as columnar or sheetlike structures, depending on the interacting enantiomers and the solvent. nih.gov The difference in the packing and stability of these supramolecular structures determines which diastereomeric salt will preferentially crystallize, thus achieving separation.

A proposed model for chiral recognition involves a three-point interaction between the chiral ligand and the substrate, although the specific interactions can vary. For this compound, the hydroxyl and amino groups are primary sites for hydrogen bonding, while the phenyl groups provide steric bulk and potential for π-π stacking interactions. In electrochemical sensing, a chiral interface constructed with this compound showed better stereoselectivity for L-tryptophan over D-tryptophan. researchgate.netdoaj.org This selectivity arises from the difference in stability of the diastereomeric complexes formed at the electrode surface. The specific spatial arrangement of the (1R,2R) isomer creates a more favorable binding pocket for one tryptophan enantiomer, leading to a measurable difference in the electrochemical response. researchgate.netdoaj.org The formation of chiral, helical columns from the cis isomers via O-H···N hydrogen bonds further illustrates how these molecules create a well-defined chiral space, enabling them to effectively discriminate between enantiomers. researchgate.net

Solvent Effects on Stereoselectivity and Chirality Switching

The solvent is not merely an inert medium but plays a directive role in stereoselective processes involving 2-amino-1,2-diphenylethanol. The choice of solvent can dramatically influence, and in some cases, reverse the stereochemical outcome of a resolution or reaction—a phenomenon known as chirality switching.

A prominent example is the reciprocal optical resolution of mandelic acid using erythro-2-amino-1,2-diphenylethanol. nih.gov The stereochemistry of the diastereomeric salt that preferentially crystallizes can be controlled by the solvent. This solvent-induced chirality switching allows for the selective separation of either enantiomer of both the acid and the amino alcohol without changing the primary resolving agent. nih.gov

Research has shown that both the hydrogen-bonding ability and the size of the solvent molecule are critical factors. nih.gov The solvent can be incorporated into the crystal lattice of the diastereomeric salts, forming pseudopolymorphs. nih.gov This incorporation alters the crystal packing and the hydrogen-bonding network, which in turn changes the relative solubility of the diastereomeric salts, leading to the reversal of selectivity. nih.gov For example, in the resolution of 2-chlorotropic acid with (1R,2S)-(-)-2-amino-1,2-diphenylethanol, branched alcohols like isopropanol (B130326) favored the crystallization of the (R)-acid salt, while linear alcohols like methanol (B129727) and ethanol (B145695) led to the isolation of the (S)-acid salt. researchgate.net

The table below summarizes the solvent-induced chirality switching observed in the resolution of racemic acids using isomers of 2-amino-1,2-diphenylethanol.

| Racemic Acid | Chiral Resolving Agent | Solvent | Configuration of Acid in Less-Soluble Salt | Reference |

|---|---|---|---|---|

| Mandelic Acid | erythro-2-Amino-1,2-diphenylethanol | 1-Propanol or 1-Butanol | (S)-Mandelic Acid | nih.gov |

| Mandelic Acid | erythro-2-Amino-1,2-diphenylethanol | 1,4-Dioxane | (R)-Mandelic Acid | nih.gov |

| 2-Hydroxy-3-phenylpropionic acid | (1R,2S)-2-Amino-1,2-diphenylethanol | Water | (R) | researchgate.net |

| 2-Hydroxy-3-phenylpropionic acid | (1R,2S)-2-Amino-1,2-diphenylethanol | 2-Propanol | (S) | researchgate.net |

| 2-Chlorotropic acid | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Isopropanol (i-PrOH) | (R) | researchgate.net |

| 2-Chlorotropic acid | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Methanol (MeOH) or Ethanol (EtOH) | (S) | researchgate.net |

Advanced Spectroscopic and Computational Studies

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving catalysts derived from (1R,2R)-2-amino-1,2-diphenylethanol, such as in asymmetric transfer hydrogenation, is critical for optimizing reaction conditions and improving catalyst performance. This involves a combination of kinetic studies and the spectroscopic detection of transient species.

Kinetic Investigations

Kinetic studies are fundamental to understanding the sequence of elementary steps in a catalytic cycle. By systematically varying the concentrations of reactants, catalyst, and other species, a rate law can be determined, which provides insight into the composition of the rate-determining transition state.

Key Parameters from Kinetic Studies:

| Parameter | Description | Implication for Mechanism |

| Reaction Order | The power to which the concentration of a species is raised in the rate law. | Indicates how many molecules of that species are involved in the rate-determining step. |

| Rate Constant (k) | A proportionality constant in the rate law that reflects the intrinsic reactivity of the system. | Allows for quantitative comparison of catalyst activity under different conditions. |

| Activation Parameters (Ea, ΔH‡, ΔS‡) | Thermodynamic parameters derived from the temperature dependence of the rate constant. | Provide information about the energy barrier and the degree of order in the transition state. |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution (e.g., H/D). | Helps to identify bond-breaking/forming events in the rate-determining step. |

For a typical asymmetric transfer hydrogenation of a ketone using a ruthenium catalyst bearing a this compound-derived ligand, kinetic analysis would help to distinguish between different proposed mechanisms, such as an outer-sphere or inner-sphere hydrogen transfer.

Spectroscopic Characterization of Intermediates and Transition States

Raman Spectroscopy: This technique is sensitive to vibrational modes and can be used to probe the structure of catalyst-substrate complexes and other intermediates in solution. By monitoring changes in the Raman spectrum during the course of a reaction, it is possible to identify new species and track their concentrations. For example, the coordination of a ketone to a metal center would lead to a shift in the C=O stretching frequency.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying species with unpaired electrons, such as certain transition metal complexes in intermediate oxidation states or radical intermediates. If a catalytic cycle is proposed to involve paramagnetic species, EPR spectroscopy would be the primary method for their detection and characterization. The resulting spectra can provide information about the electronic structure and the coordination environment of the paramagnetic center.

Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and designing new catalysts.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

DFT calculations can be used to model the entire catalytic cycle, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. This allows for the exploration of different possible reaction pathways and the identification of the most energetically favorable one.

Information Obtainable from DFT Calculations:

| Computational Output | Mechanistic Insight |

| Optimized Geometries | Provides the three-dimensional structures of all species in the reaction. |

| Relative Energies | Determines the thermodynamic stability of intermediates and the energy barriers of transition states. |

| Vibrational Frequencies | Confirms that optimized structures are minima (intermediates) or first-order saddle points (transition states) and can be used to calculate zero-point energies and thermal corrections. |

| Charge Distribution | Helps to understand the electronic nature of bonding and reactivity. |

By calculating the energy profile for a reaction catalyzed by a complex of this compound, researchers can pinpoint the rate-determining step and understand the factors that control the catalyst's activity and selectivity.

Structure-Activity Relationship Studies in Ligand Design

A systematic study of how modifications to the ligand structure affect the catalyst's performance is crucial for the development of improved catalysts. By synthesizing a library of ligands based on the this compound scaffold with varying steric and electronic properties, it is possible to establish a structure-activity relationship (SAR).

For instance, modifying the substituents on the phenyl rings or the amino group of this compound can have a significant impact on the enantioselectivity of the catalyzed reaction. Computational modeling can be used in conjunction with experimental screening to rationalize these effects and to predict new ligand structures with enhanced properties.

Example of a Structure-Activity Relationship Study:

| Ligand Modification | Expected Effect on Catalysis | Rationale |

| Electron-donating groups on phenyl rings | May increase the electron density on the metal center, potentially affecting its reactivity. | |

| Bulky substituents on phenyl rings | Can enhance enantioselectivity by creating a more defined chiral pocket around the active site. | |

| Modification of the N-substituent | Can influence the acidity of the N-H proton and the steric environment around the metal. |

Through a synergistic approach combining kinetic, spectroscopic, and computational methods, a comprehensive understanding of the catalytic processes involving this compound can be achieved, paving the way for the design of next-generation asymmetric catalysts.

Applications in Chiral Separation and Supramolecular Chemistry

Development of Chiral Stationary Phases for Analytical Separations

The immobilization of chiral selectors onto a solid support, such as silica (B1680970) gel, creates Chiral Stationary Phases (CSPs) that are the cornerstone of enantioselective chromatography. (1R,2R)-2-Amino-1,2-diphenylethanol and its isomers have been successfully employed as foundational building blocks for various types of CSPs used in analytical separations. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

This compound derivatives are used to prepare chiral selectors that can be immobilized on supports like aminated silica gel for use as CSPs in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com These CSPs are effective for resolving racemic mixtures into their individual enantiomers. The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase.

In one study, polyurethane-based CSPs were synthesized by copolymerizing (1S,2R)-(+)-2-amino-1,2-diphenylethanol (an enantiomer of the subject compound) with 1,4-phenylene diisocyanate. researchgate.net The resulting polymers were then immobilized on 3-aminopropyl silica gel. The enantioseparation capabilities of these CSPs were evaluated, demonstrating that their performance is influenced by the molecular weight of the polymer and can be significantly enhanced by the addition of mobile phase modifiers like triethylamine (B128534) and trichloroacetic acid. researchgate.net

Another approach involves the creation of dendrimer-type CSPs. nih.gov A series of these CSPs were prepared by immobilizing a derivative of (1S,2R)-2-amino-1,2-diphenylethanol onto dendrimers of different generations. nih.gov Research indicated that the conformation of the dendrimer plays a crucial role in the enantioseparation ability of the resulting CSP. nih.gov

| Parameter | CSP from Polyurethane 1 | CSP from Polyurethane 2 |

| Polymer Molecular Weight ( g/mol ) | 4057 | 6442 |

| Loading Capacity (mmol units/g) | 0.68 | 0.61 |

| Separation Performance | Better enantioseparation capability | Lower enantioseparation capability |

| Data derived from a study on polyurethane-based CSPs using an isomer of 2-Amino-1,2-diphenylethanol (B1215729). researchgate.net |

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of amino acids and their derivatives. capes.gov.brresearchgate.net In this method, a chiral selector, often complexed with a metal ion such as copper(II), is part of the stationary phase. Chiral resolution is achieved through the formation of transient, diastereomeric ternary complexes between the stationary phase complex and the enantiomers of the analyte. researchgate.netchromatographytoday.com

Novel CSPs derived from isomers of 2-amino-1,2-diphenylethanol have been developed specifically for this purpose. For instance, CSPs derived from (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol and (1S,2S)-2-carboxymethylamino-1,2-diphenylethanol were found to be effective for the direct resolution of amino acid enantiomers via ligand exchange chromatography. capes.gov.br The hydroxyl group on the chiral selector plays a very important role in the chiral recognition mechanism. researchgate.net

Furthermore, a chiral selective interface constructed from this compound has been shown to discriminate between tryptophan enantiomers. doaj.orgresearchgate.net This system demonstrated better stereoselectivity for L-tryptophan over D-tryptophan, showcasing its potential for use in electrochemical sensors designed for enantiomeric discrimination. doaj.orgresearchgate.net The separation relies on a combination of interactions, including hydrogen bonding and stereospecific steric effects. researchgate.net

Chiral Recognition in Diastereomeric Salt Formation with 2-Amino-1,2-diphenylethanol

The resolution of racemic compounds can be achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by methods like fractional crystallization. rsc.org The efficacy of this process hinges on the specific molecular interactions that govern the formation and stability of the crystal lattice.

Hydrogen bonds are a critical factor in the formation and chiral recognition of diastereomeric salts. In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, the individual enantiomers self-assemble through O—H⋯N hydrogen bonds. researchgate.net These interactions link the molecules into distinct chiral helical columns, with (1S,2R) and (1R,2S) enantiomers forming left- and right-handed helices, respectively. researchgate.net This demonstrates the strong propensity of the amino and hydroxyl groups to form directional hydrogen bonds that are key to building a stable, ordered, and chiral supramolecular structure. This same hydrogen-bonding capability is exploited in diastereomeric salt formation, where the amino alcohol interacts with a chiral acid or base.

In the discrimination of tryptophan enantiomers by a this compound modified interface, it is proposed that the hydroxyl group acts as a hydrogen bond donor/acceptor, interacting differently with each enantiomer of tryptophan to facilitate chiral recognition. researchgate.net

| Interaction | Bond Length (Å) |

| O—H⋯N | 2.7977 |

| Hydrogen bond geometry in the crystal structure of cis-2-amino-1,2-diphenylethanol. researchgate.net |

Alongside hydrogen bonding, weaker interactions such as CH/π interactions play a significant and often decisive role in stabilizing the crystal packing and contributing to chiral discrimination. researchgate.netrsc.org These interactions occur between a C-H bond and the electron cloud of an aromatic π-system.

| Interaction | Distance (Å) |

| C—H⋯π | 3.6780 |

| CH/π interaction geometry in the crystal structure of cis-2-amino-1,2-diphenylethanol. researchgate.net |

Supramolecular Host Systems Utilizing Chiral 2-Amino-1,2-diphenylethanol Isomers

The principles of molecular recognition that enable chiral separation also allow for the use of this compound and its isomers in the construction of more complex supramolecular host systems. These systems are designed to bind specific guest molecules with high selectivity.

The crystal structure of cis-2-amino-1,2-diphenylethanol provides a clear example of self-assembly into a supramolecular structure. researchgate.net In the solid state, the enantiomers aggregate and form chiral helical columns through O—H⋯N hydrogen bonds, creating well-defined chiral channels. researchgate.net These columnar structures can be considered a form of crystalline host system where the arrangement of phenyl groups creates specific binding pockets.

Beyond the solid state, these molecules can be used to create functional host systems on surfaces. A chiral selective interface built by self-assembling this compound on a gold electrode acts as a host for the enantioselective recognition of tryptophan. doaj.orgresearchgate.net The interface exhibits a better match for L-tryptophan, indicating that the immobilized chiral molecules create a host environment that can selectively bind one enantiomer over the other, a foundational concept in the development of chiral sensors and enantioselective materials. researchgate.net

Chiral Channel-like Cavity Formation

A significant application of (1R,2S)-2-amino-1,2-diphenylethanol is in the construction of supramolecular organic fluorophores that possess chiral, channel-like cavities. Researchers have successfully created such structures by combining the chiral aminodiol with a fluorescent molecule, 2-anthracenecarboxylic acid.

The self-assembly process is driven by the formation of hydrogen and ionic bonds, which organize the component molecules into a well-defined column structure. This columnar arrangement features an internal, chiral cavity capable of including guest molecules. The ability to form these channels is a key property that allows for the development of molecular recognition and sensing systems. The physical and chemical properties of these supramolecular complexes can be fine-tuned by changing the component molecules, offering a versatile platform for creating functional materials.

Helical Columnar Network Structures for Guest Inclusion

In the solid state, racemic cis-2-amino-1,2-diphenylethanol demonstrates a remarkable ability to form helical structures. In the crystal lattice, the (1S,2R) and (1R,2S) enantiomers segregate and are linked by O-H···N hydrogen bonds. iucr.orgnih.gov This specific interaction pattern leads to the formation of chiral 2₁-helical columnar structures that extend along the crystallographic b-axis. iucr.orgnih.gov Specifically, the (1S,2R) enantiomer forms left-handed helices, while the (1R,2S) enantiomer forms right-handed helices. iucr.orgnih.gov

These helical columns are further organized by C-H···π and N-H···π interactions, creating hydrophobic structures surrounded by phenyl groups. nih.gov This architecture is not only of structural interest but also has functional implications for molecular inclusion. For instance, a supramolecular helical structure formed from the salt of enantiopure erythro-2-amino-1,2-diphenylethanol and benzoic acid has been shown to include a variety of racemic arylalkanols, demonstrating the potential for these networks in chiral separation and recognition.

Solid-State Fluorescence Sensing Applications

Building upon the principles of chiral cavity formation, a solid-state fluorescence sensing system has been developed using a supramolecular complex of (1R,2S)-2-amino-1,2-diphenylethanol and 2-anthracenecarboxylic acid. This system leverages the change in fluorescence emission of the solid complex upon the inclusion or release of guest molecules within its chiral channels.

The crystalline complexes were prepared by dissolving the two components in various alcohol solutions (methanol, ethanol (B145695), n-propanol), which then became incorporated as guest molecules. All the resulting complexes exhibit strong fluorescence in the solid state. Crucially, the system demonstrates a reversible guest inclusion/exclusion capability. For example, when a crystal containing methanol (B129727) as a guest is heated, it releases the methanol molecules, leading to a significant change in its fluorescence emission spectrum. This "guest-free" state can then re-adsorb methanol or other molecules from the vapor phase, again altering its fluorescence. This behavior makes the supramolecular fluorophore a promising candidate for a reusable, solid-state sensing system for various volatile organic compounds.

| Host Complex | Guest Molecule | Solid-State Fluorescence (λem, nm) |

| (1R,2S)-2-amino-1,2-diphenylethanol + 2-anthracenecarboxylic acid | Methanol | 478 |

| (1R,2S)-2-amino-1,2-diphenylethanol + 2-anthracenecarboxylic acid | Ethanol | 478 |

| (1R,2S)-2-amino-1,2-diphenylethanol + 2-anthracenecarboxylic acid | n-Propanol | 478 |

| (1R,2S)-2-amino-1,2-diphenylethanol + 2-anthracenecarboxylic acid | Guest-Free (Heated) | 525 |

Biological and Medicinal Chemistry Research Applications

Chiral Building Block in Pharmaceutical Synthesis

The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development, ensuring therapeutic efficacy while minimizing potential side effects associated with unwanted stereoisomers. (1r,2r)-2-Amino-1,2-diphenylethanol and its enantiomers serve as crucial chiral auxiliaries and starting materials in the creation of these highly specific molecules. chemimpex.com

Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound and its counterpart, (1S,2R)-(-)-2-amino-1,2-diphenylethanol, are recognized for their utility as building blocks in the production of chiral intermediates and active pharmaceutical ingredients (APIs). chemimpex.com Their distinct three-dimensional structure allows for the controlled synthesis of enantiomerically pure compounds, a critical factor for the safety and effectiveness of many drugs. chemimpex.com These chiral amines are employed in asymmetric catalysis, facilitating reactions that produce specific stereoisomers with high selectivity. chemimpex.com This capability is not only vital in pharmaceutical development but also extends to the manufacturing of fine chemicals and agrochemicals. chemimpex.com

A related compound, pseudoephenamine, which is (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol, has been highlighted as a practical chiral auxiliary that is free from certain regulatory restrictions. nih.gov It demonstrates exceptional stereocontrol in alkylation reactions, which are fundamental transformations in the synthesis of many pharmaceutical agents. nih.gov

Preparation of Homopropargylic Alcohols and β-Lactams

The application of these chiral amino alcohols extends to the synthesis of specific classes of organic compounds with significant therapeutic potential.

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol is utilized as a chiral auxiliary in the synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes. sigmaaldrich.com These molecules are valuable intermediates in organic synthesis, serving as precursors to a variety of more complex structures.

Furthermore, research has demonstrated the utility of derivatives of erythro-2-amino-1,2-diphenylethanol in the stereoselective synthesis of β-lactams . Chiral imines derived from (1S,2R)-2-methoxy-1,2-diphenylethylamine react with ester enolates to produce β-lactams with high diastereoselectivity. This method offers a straightforward route to optically active β-lactam skeletons, which form the core structure of widely used antibiotics such as penicillins and cephalosporins. nih.govresearchgate.netum.esnih.govscispace.com The development of stereoselective methods to access these four-membered rings is a topic of significant interest due to the distinct biological activities of different stereoisomers. nih.govresearchgate.net

Access to α-Arylglycine Derivatives as Peptide Synthesis Building Blocks

α-Arylglycine derivatives are non-proteinogenic amino acids that are important components of various biologically active peptides and peptidomimetics. The synthesis of these compounds in an enantiomerically pure form is crucial for their incorporation into peptide-based drugs. (1R,2S)- and diastereomeric (1S,2S)-2-carboxymethylamino-1,2-diphenylethanol, prepared from their respective 2-amino-1,2-diphenylethanol (B1215729) precursors, have been used to create novel chiral stationary phases for high-performance liquid chromatography (HPLC). researchgate.net These stationary phases have proven effective for the optical resolution of amino acids and their derivatives, highlighting the utility of the 2-amino-1,2-diphenylethanol scaffold in chiral separations. researchgate.net

Biochemical Probes and Reagents

Beyond its role in synthesis, this compound and its derivatives serve as valuable tools for investigating biological pathways and protein function.

Studies on Histone Deacetylase-3 (HDAC3) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene regulation, and their dysregulation is implicated in various diseases, including cancer. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and its derivatives have been identified as potent and selective inhibitors of Histone Deacetylase-3 (HDAC3). The ability to selectively inhibit specific HDAC isoforms is a key goal in the development of new epigenetic drugs with improved efficacy and reduced side effects.

Research into NMDA Receptor Affinity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor in the central nervous system involved in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is linked to various neurological and psychiatric disorders. Research has been conducted to understand the structure-activity relationship of ligands that bind to the NMDA receptor.

A study investigating the NMDA receptor affinities of 1,2-diphenylethylamine (B1359920) and its derivatives tested a series of related compounds, including (1R,2S)-(-)-2-amino-1,2-diphenylethanol. nih.govsigmaaldrich.com These compounds were evaluated as inhibitors of [3H]MK-801 binding to rat brain membranes, providing insights into the pharmacophore of the NMDA receptor channel. nih.govsigmaaldrich.com The study revealed stereospecificity in binding, with some compounds showing sensitivity to the modulator spermine. nih.govsigmaaldrich.com

Tool for Investigating Enzyme Mechanisms

The precise three-dimensional arrangement of functional groups in this compound makes it an excellent candidate for studying enzyme-substrate and enzyme-inhibitor interactions. Its vicinal amino and alcohol groups, attached to a diphenyl-substituted ethyl backbone, can mimic portions of natural substrates, allowing it to function as a substrate analog or a competitive inhibitor. By studying how this molecule interacts with an enzyme, researchers can infer critical details about the enzyme's active site architecture and its catalytic strategy.

One notable application of this compound is in the development of chiral selective interfaces for the recognition of amino acid enantiomers. While not a direct study of an enzyme in solution, this research provides a model for the principles of stereospecific recognition that are fundamental to enzyme mechanisms. In a study focused on the discrimination of tryptophan enantiomers, a chiral interface was constructed using this compound. This interface demonstrated a clear stereoselectivity, showing a preferential interaction with L-tryptophan over D-tryptophan. The electrochemical response of the interface, measured by cyclic voltammetry and electrochemical impedance spectroscopy, provided quantitative data on the binding affinity and selectivity.

This selective recognition is analogous to how a stereospecific enzyme distinguishes between enantiomeric substrates or products. The defined spatial orientation of the phenyl, amino, and hydroxyl groups of this compound creates a specific chiral environment. The differential interactions, such as hydrogen bonding and π-π stacking, between the chiral selector and the enantiomers of tryptophan underpin the observed selectivity.

While detailed kinetic data for the inhibition of a specific enzyme by this compound is not extensively documented in publicly available literature, the principle of its utility remains a cornerstone of mechanistic enzymology. The structural similarity of its stereoisomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, to known inhibitors of enzymes like histone deacetylase-3, further underscores the potential of this class of compounds to serve as probes for enzyme active sites.

The following table summarizes the key structural features of this compound that are pertinent to its role in investigating enzyme mechanisms.

| Feature | Description | Relevance to Enzyme Interaction |

| Stereochemistry | (1R,2R) configuration | Defines the precise 3D orientation of functional groups, allowing for stereospecific interactions with a chiral enzyme active site. |

| Amino Group | Primary amine | Can participate in hydrogen bonding, ionic interactions, or act as a nucleophile, mimicking the amine functionality of amino acid substrates. |

| Hydroxyl Group | Secondary alcohol | Can act as a hydrogen bond donor or acceptor, crucial for binding and orientation within an active site. |

| Diphenyl Groups | Two phenyl rings | Provide steric bulk and can engage in hydrophobic or π-stacking interactions with aromatic residues in the enzyme's active site. |

By systematically modifying the structure of this compound and observing the effects on enzyme binding or activity, researchers can construct a detailed model of the enzyme's active site and the molecular determinants of its catalytic power and specificity.

Conclusion and Future Research Directions

Current State of Research and Key Achievements in (1R,2R)-2-Amino-1,2-diphenylethanol Chemistry

Research specifically detailing the synthesis and applications of this compound is notably sparse compared to its diastereomers. The primary challenge lies in its stereoselective synthesis. The threo configuration is often the minor product in classical synthetic routes that lead to 2-amino-1,2-diphenylethanol (B1215729) scaffolds.

A key aspect of its chemistry is related to the broader class of threo-2-amino-1,2-diols. The absolute configuration of threo-2-amino-1,2-diphenylethanol was a subject of correction in the scientific literature, highlighting the importance of accurate stereochemical assignment for the development of its applications.

While direct applications are not widely reported, the related compound (1R,2R)-1,2-diphenylethylenediamine is a well-established ligand in asymmetric catalysis. This suggests that the corresponding amino alcohol, this compound, holds significant, albeit largely untapped, potential as a chiral ligand or auxiliary. Its structural similarity to the widely used (1R,2S)- and (1S,2R)-isomers indicates that it could be employed in similar capacities, potentially offering different stereochemical outcomes in asymmetric reactions.

Unexplored Avenues in Asymmetric Synthetic Methodologies

The development of novel and efficient synthetic routes to enantiopure this compound remains a significant challenge and a key area for future research. Current methods often result in mixtures of diastereomers, requiring difficult separation processes. Unexplored avenues could include:

Diastereoselective Reduction: Investigating novel catalytic systems for the diastereoselective reduction of α-amino ketones or their derivatives that favor the formation of the threo isomer.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly selective route to the (1R,2R) isomer, starting from prochiral precursors. Biocatalysis has shown promise in the synthesis of other chiral amino alcohols and could be a fruitful area of exploration. cphi-online.com

Substrate-Controlled Synthesis: Designing substrates with specific directing groups that steer the stereochemical outcome of a reaction towards the desired threo product.

Once accessible, this compound could be utilized as a chiral auxiliary in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. A comparative study of its efficacy against its erythro diastereomers would be of great value to the synthetic community.

Advancements in Materials Science Applications and Supramolecular Design

The unique stereochemistry of this compound makes it an interesting candidate for applications in materials science and supramolecular chemistry. The presence of amino and hydroxyl groups, along with two phenyl rings, allows for the formation of specific hydrogen bonding networks and π-π stacking interactions.

While specific research on the (1R,2R) isomer is limited, studies on the racemic cis-2-amino-1,2-diphenylethanol (a mixture of the (1R,2S) and (1S,2R) enantiomers) have shown that these molecules can self-assemble into helical columnar structures through hydrogen bonding. google.com It is conceivable that the enantiopure threo isomer could form unique supramolecular architectures with potentially interesting chiroptical or material properties.

Future research in this area could focus on:

Chiral Polymers: Using this compound as a monomer for the synthesis of chiral polymers with defined secondary structures.

Metal-Organic Frameworks (MOFs): Employing the molecule as a chiral strut in the design of homochiral MOFs for applications in enantioselective separations or catalysis.

Organogels: Investigating its ability to act as a low molecular weight organogelator, forming chiral gels with potential applications in sensing or as templates for asymmetric synthesis.

Prospects in Drug Discovery and Development through Stereoselective Synthesis

Chiral amino alcohols are a common motif in a wide range of pharmaceuticals. The stereochemistry of these compounds is often crucial for their biological activity and safety profile. The development of efficient methods for the synthesis of this compound could, therefore, open up new avenues in drug discovery.

It can serve as a valuable chiral building block for the synthesis of novel, enantiomerically pure drug candidates. Its diastereomeric relationship to the more commonly used erythro isomers means that it could be used to generate stereoisomeric libraries of compounds for biological screening, which is a powerful strategy in lead optimization.

The prospects in this field are intrinsically linked to the development of the synthetic methodologies mentioned earlier. Once the compound is readily accessible, its incorporation into potential therapeutic agents can be explored. Areas of interest could include the development of new adrenergic receptor agonists/antagonists, antiviral agents, or other bioactive molecules where the 1,2-amino alcohol pharmacophore is key.

The table below summarizes some of the potential applications and the required research advancements for this compound.

| Research Area | Current Status/Key Achievements | Unexplored Avenues/Future Directions |

| Asymmetric Synthesis | Stereochemistry corrected in literature; potential as a chiral auxiliary inferred from related compounds. | Development of stereoselective synthetic routes (enzymatic, catalytic); application as a chiral auxiliary in various reactions. |

| Materials Science | Supramolecular assembly of diastereomers studied. | Use as a monomer for chiral polymers; design of chiral MOFs and organogels. |

| Drug Discovery | Recognized as a valuable, but currently inaccessible, chiral building block. | Use in the synthesis of stereoisomeric libraries of drug candidates; exploration of novel bioactive molecules. |

常见问题

Basic Research Questions

Q. What are the key methodologies for synthesizing (1R,2R)-2-amino-1,2-diphenylethanol with high enantiomeric excess (ee)?

- Palladium-Catalyzed Asymmetric Arylation : This method enables gram-scale synthesis with >99% ee by reacting α-ketones with arylboronic acids. Reaction conditions (e.g., catalyst loading, solvent) can be optimized to favor the (1R,2R) configuration .

- Stereodivergent Synthesis : Adjusting reagents (e.g., MgBr₂·Et₂O vs. NaN₃) allows selective formation of (1R,2R) or (1R,2S) isomers. For example, hydrogenation of intermediates yields (1R,2R)-configured products with 85–95% ee .

Q. How is X-ray crystallography applied to confirm the absolute configuration of this compound?

- The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures. By analyzing diffraction data, researchers can assign the (1R,2R) configuration via Fo-Fc electron density maps and Flack parameters. Complementary spectroscopic methods (e.g., VCD) validate results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Exposure Control : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can this compound resolve chiral compounds via diastereomeric salt formation?

- The compound forms hydrogen-bonded networks with carboxylic acids (e.g., 2-arylalkanoic acids). Water inclusion in the less-soluble salt enhances network stability, enabling efficient chiral resolution. Crystal structure analysis guides optimization of solvent and stoichiometry .

Q. What computational and spectroscopic methods validate the stereochemical purity of this compound?

- Vibrational Circular Dichroism (VCD) : Combined with ab initio calculations, VCD achieves 100% confidence in assigning absolute configuration by matching experimental and predicted spectra .

- Electronic Circular Dichroism (ECD) : Provides complementary data for conformational analysis, especially in flexible molecules .

Q. How is this compound utilized in synthesizing optically active heterocycles?

- Oxazolidinone Synthesis : Reacting with triphosgene yields (4R,5S)-4,5-diphenyl-2-oxazolidinone, a chiral auxiliary for asymmetric amine synthesis. Deprotection via hydrogenolysis retains stereochemistry .

Q. How do researchers address contradictions in reported enantioselectivity or yield data?

- Troubleshooting Variables :

- Catalyst Purity : Trace impurities in palladium catalysts can reduce ee.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving selectivity .

- Analytical Validation : Use HPLC with chiral columns to verify ee and identify byproducts .